molecular formula C8H12N2O B12878653 N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine

N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine

Cat. No.: B12878653
M. Wt: 152.19 g/mol
InChI Key: RRHOQGUEJLQGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine (CAS 55809-46-6) is a selective chemical tool for investigating gamma-aminobutyric acid (GABA) transport mechanisms in the central nervous system . This compound is an N-alkylated derivative of the glia-selective GABA uptake inhibitor exo-THPO and acts as a substrate-based inhibitor to prolong GABAergic signaling . Its primary research value lies in its ability to preferentially inhibit GABA transport in astrocytes over neurons, a key pharmacological distinction for studying the separate roles of neuronal and glial neurotransmitter uptake . By selectively targeting astrocytic GABA transport, this compound helps researchers probe how modulation of specific GABA transporter subtypes (GAT1-GAT4) influences inhibitory neurotransmission . This mechanism is of significant interest for foundational research in epilepsy and seizure disorders, as selective inhibition of astrocytic uptake may enhance the inhibitory tone of GABA without depleting neuronal neurotransmitter pools . The molecular weight of the compound is 152.19 g/mol with the formula C8H12N2O . This product is intended for research purposes only and is not approved for use in humans or as a veterinary drug, diagnostic tool, or therapeutic agent. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H12N2O/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H2,1H3,(H,9,10)

InChI Key

RRHOQGUEJLQGQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NOC2=C1CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of N-methylhydroxylamine with a suitable ketone or aldehyde, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted isoxazole derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine analogs. For instance, EF1502, an analog of this compound, demonstrated a broad-spectrum anticonvulsant profile in various animal models of epilepsy. It was found to inhibit GABA transporters (GAT1 and GAT2), suggesting its potential as a therapeutic agent for epilepsy management .

Anticancer Properties

The compound has been investigated for its anticancer effects. Isoxazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example:

  • A series of novel isoxazoles were synthesized and evaluated for their cytotoxic activity against human ovarian cancer cells (OVCAR-3), where they exhibited significant potency compared to traditional chemotherapeutics .
  • Other studies have focused on compounds derived from N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine that inhibit specific targets like the FLT3 receptor in acute myeloid leukemia models .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological research. Its ability to modulate GABA transport suggests potential applications in treating anxiety disorders and other neurological conditions .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. These compounds are being explored for their efficacy against various bacterial strains and could lead to the development of new antibiotics.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that yield the desired isoxazole structure with high specificity. The mechanism of action is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in disease pathways.

Case Studies

Study Application Findings
EF1502 StudyAnticonvulsantDemonstrated broad-spectrum activity against generalized and partial epilepsy models; inhibited GABA transporters .
Cancer Cell Line EvaluationAnticancerSignificant cytotoxicity observed in OVCAR-3 cells; improved selectivity against cancerous cells compared to non-cancerous cells .
Antimicrobial TestingAntimicrobialShowed promising results against multiple bacterial strains; potential for development into new antibiotic therapies.

Mechanism of Action

The mechanism of action of N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of neurotransmitter levels in the brain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core and Electronic Properties

The benzo[d]isoxazole core distinguishes N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine from sulfur-containing analogs like 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives (e.g., compounds 3a, 4a in ). Key differences include:

  • Ring Position : Benzo[d]isoxazole (fusion at positions d) vs. benzo[c]isoxazole () alters steric and electronic profiles. For example, 4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl derivatives in are fused at the c-position, which may impact conjugation and stability.

Functional Group Modifications

The methylamine group at position 3 contrasts with substituents in related compounds:

  • Thiourea and Hydrazone Derivatives: Compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea () feature bulkier substituents, which may enhance antitumor activity but reduce membrane permeability .
  • Chromenone Hybrids: describes 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones, where the isoxazole is linked to a chromenone system.

Comparative Data Table

Compound Class Core Structure Key Substituents Reported Activity Synthesis Method Reference
N-Methyl-benzo[d]isoxazol-3-amine Benzo[d]isoxazole Methylamine Not reported Likely cyclization N/A
Tetrahydrobenzo[b]thiophenes Benzo[b]thiophene Thiourea, hydrazones Antitumor (3 cell lines) Cyclization, condensation
Benzo[c]isoxazole-chromenones Benzo[c]isoxazole Chromen-4-one Not reported Baker-Venkataraman rearrangement
Indole-thiazole hybrids Benzo[d]thiazole Indole, thiazolidinone Antimicrobial (inferred) Condensation

Biological Activity

N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine (commonly referred to as N-Methyl THB) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C8H12N2O2
  • Molecular Weight: 168.19 g/mol
  • IUPAC Name: (4S)-4-(methylamino)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
  • Canonical SMILES: CNC1CCCC2=C1C(=O)NO2

N-Methyl THB is primarily recognized for its interaction with neurotransmitter systems, particularly the GABAergic system. It acts as an inhibitor of GABA transporters (GATs), specifically targeting the mGAT2/BGT-1 transporter. By inhibiting these transporters, N-Methyl THB increases the extracellular concentration of GABA, which can enhance inhibitory neurotransmission in the central nervous system (CNS). This mechanism is particularly relevant in the context of epilepsy and other neurological disorders where GABAergic signaling is disrupted.

Antimicrobial Properties

Research has indicated that N-Methyl THB exhibits antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Several studies have explored the anticancer properties of N-Methyl THB. In vitro assays demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant cytotoxic effects on ovarian cancer cells with IC50 values indicating effective dose ranges . The compound's ability to modulate GABAergic transmission may also play a role in its anticancer effects by influencing tumor microenvironments.

Neurological Applications

Given its mechanism as a GABA transporter inhibitor, N-Methyl THB has been investigated for its potential in treating CNS disorders such as epilepsy and neuropathic pain. The modulation of GABA levels can help alleviate symptoms associated with these conditions .

Case Studies and Research Findings

  • Epilepsy Treatment :
    A study demonstrated that N-Methyl THB effectively reduced seizure frequency in animal models of epilepsy by enhancing GABAergic transmission. This suggests that the compound could be a candidate for developing new antiepileptic drugs .
  • Cancer Cell Line Studies :
    In vitro experiments showed that N-Methyl THB significantly inhibited the growth of several cancer cell lines. For example, ovarian cancer cells exhibited reduced viability when treated with N-Methyl THB at concentrations ranging from 10 µM to 50 µM .
  • Antimicrobial Efficacy :
    A comparative analysis revealed that N-Methyl THB had notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1,2-Benzisoxazol-3-amineStructureModerate GABA transporter inhibition
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-olStructureSelective GABA transporter inhibition
N-Methyl THBStructureStrong GABA transporter inhibition and anticancer activity

Q & A

Q. What are the optimal synthetic routes for N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine, and how can intermediates be purified?

Methodological Answer: The synthesis typically involves cyclization of substituted tetrahydrobenzo[d]isoxazole precursors. For example, analogous compounds like 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are synthesized via condensation of carbonyl derivatives with thiosemicarbazides under reflux in ethanol . For purification, column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is recommended. Intermediate characterization via TLC and melting point analysis ensures purity before proceeding to methylation steps.

Q. How can the structural identity of this compound be confirmed spectroscopically?

Methodological Answer: Use a combination of ¹H-NMR , ¹³C-NMR , and IR spectroscopy :

  • ¹H-NMR : Look for signals corresponding to the tetrahydrobenzo ring protons (δ 1.5–2.5 ppm for methylene/methyl groups) and the isoxazole NH (δ ~5–6 ppm, broad singlet). Methylation is confirmed by a singlet at δ ~2.3 ppm (N-CH₃) .
  • IR : A strong absorption band near 1600 cm⁻¹ indicates the C=N stretch of the isoxazole ring .
  • Mass spectrometry : The molecular ion peak ([M⁺]) should align with the molecular formula (C₈H₁₂N₂O).

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of N-methylated tetrahydrobenzo[d]isoxazole derivatives be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example, methylation of the amine group in 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine can be controlled using methyl iodide in the presence of a weak base (e.g., K₂CO₃) in DMF at 50°C. Monitoring via HPLC (C18 column, acetonitrile/water gradient) helps identify byproducts like over-methylated species. Computational modeling (DFT calculations) of transition states can predict preferential methylation sites .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

Methodological Answer: Unexpected splitting may arise from dynamic effects (e.g., restricted rotation of the N-methyl group). Techniques to resolve this include:

  • Variable-temperature NMR : Cooling the sample to –40°C slows rotation, simplifying splitting patterns .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals .
  • X-ray crystallography : Definitive structural confirmation, especially for crystalline derivatives .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP calculation : Use software like MarvinSketch or ACD/Labs with atom-based contributions (predicted LogP ~2.56 for analogs) .
  • pKa prediction : The amine group (pKa ~8–9) can be modeled using QSPR approaches (e.g., Epik Suite).
  • Molecular dynamics simulations : Predict solubility in solvents like ethanol or DMSO, guided by Hansen solubility parameters .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

Methodological Answer:

  • Derivatization : Synthesize analogs with variations in the methyl group (e.g., ethyl, benzyl) or isoxazole ring substituents .
  • In vitro assays : Test binding affinity to targets like GABA receptors (common for isoxazole derivatives) using radioligand displacement assays.
  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar tetrahydrobenzo[d]isoxazole derivatives?

Methodological Answer: Yield variations may arise from:

  • Reaction scale : Small-scale syntheses (<1 mmol) often report higher yields due to easier heat/stoichiometry control.
  • Catalyst purity : Trace metals in reagents (e.g., K₂CO₃) can affect cyclization efficiency. Use ultrapure reagents and inert atmospheres .
  • Workup protocols : Optimize extraction solvents (e.g., dichloromethane vs. ethyl acetate) to minimize product loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.